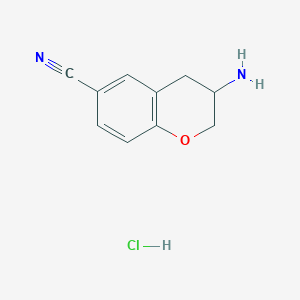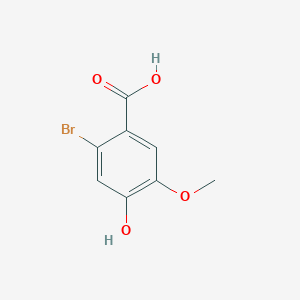
ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate is a chemical compound belonging to the benzazepine family Benzazepines are heterocyclic compounds that contain a seven-membered azepine ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate typically involves the transformation of anthranilic acid derivatives. One common method includes the preliminary conversion of the ester to a nitrile group, followed by cyclization to form the benzazepine ring . Another approach involves the rearrangement of tetrahydroisoquinolinium quaternary salts in the presence of bases, with or without dimethyl acetylenedicarboxylate, to yield tetrahydro-3-benzazepines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate involves its interaction with specific molecular targets. For instance, benzazepine derivatives can act as antagonists or agonists at various receptors, such as dopamine receptors . The compound’s effects are mediated through binding to these receptors and modulating their activity, which can influence various physiological pathways.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-3-benzazepine: A closely related compound with similar structural features.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: Another benzazepine derivative with potential biological activity.
Tetrahydrobenzo[b]azepines: These compounds are used in the treatment of cardiovascular diseases and other conditions.
Uniqueness
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-4-3-10-5-7-14-8-6-11(10)9-12/h3-4,9,14H,2,5-8H2,1H3 |
InChI 键 |
FMOFVJYYDYMGKK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(CCNCC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


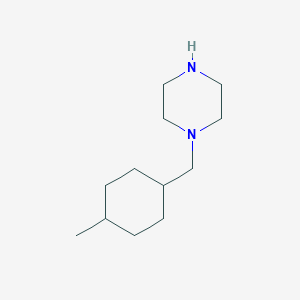
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
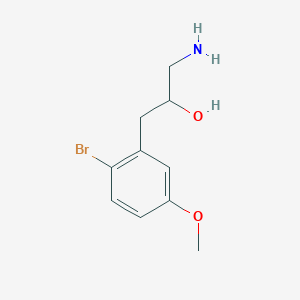
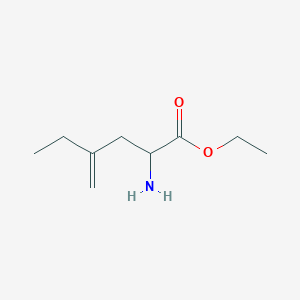
![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)
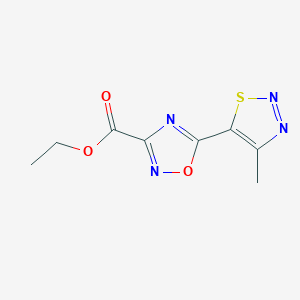
![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)

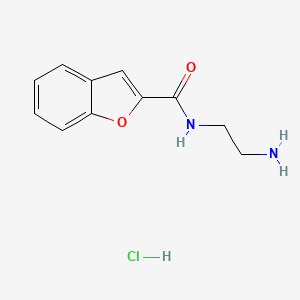
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)

